molecular formula C19H22Cl2N6O3 B1227152 N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE

N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE

Cat. No.: B1227152
M. Wt: 453.3 g/mol
InChI Key: PKWGFGRQRBAQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide is a chemical compound characterized by the presence of morpholine and pyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide typically involves the introduction of morpholine groups and pyrimidine heterocyclic structures. One common method involves the reaction of a pyrimidine derivative with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and disrupting their normal function. The morpholine and pyrimidine groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide is unique due to its specific combination of morpholine and pyrimidine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22Cl2N6O3

Molecular Weight

453.3 g/mol

IUPAC Name

3,4-dichloro-N'-(2,6-dimorpholin-4-ylpyrimidin-4-yl)benzohydrazide

InChI

InChI=1S/C19H22Cl2N6O3/c20-14-2-1-13(11-15(14)21)18(28)25-24-16-12-17(26-3-7-29-8-4-26)23-19(22-16)27-5-9-30-10-6-27/h1-2,11-12H,3-10H2,(H,25,28)(H,22,23,24)

InChI Key

PKWGFGRQRBAQMM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=C2)NNC(=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)NNC(=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE
Reactant of Route 2
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N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE
Reactant of Route 3
N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE
Reactant of Route 4
N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE
Reactant of Route 5
N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE

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